molecular formula C9H7FO3 B6359963 Methyl 2-fluoro-6-formylbenzoate CAS No. 1256593-43-7

Methyl 2-fluoro-6-formylbenzoate

Cat. No.: B6359963
CAS No.: 1256593-43-7
M. Wt: 182.15 g/mol
InChI Key: YBIQGBVFPVWBMG-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-formylbenzoate is an organic compound with the molecular formula C9H7FO3. It is characterized by the presence of a formyl group and a fluorine atom attached to a benzoate ester. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

Methyl 2-fluoro-6-formylbenzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Utilized in the development of potential therapeutic agents, particularly in the fields of oncology and infectious diseases.

    Industry: Applied in the production of specialty chemicals and materials, such as polymers and coatings

Safety and Hazards

The safety data sheet for “Methyl 2-formyl-6-fluorobenzoate” indicates that it’s considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-6-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoic acid with methanol in the presence of a catalyst to form methyl 2-fluorobenzoate. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and formylation reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-6-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-fluoro-6-formylbenzoate is unique due to the presence of both a formyl group and a fluorine atom, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

methyl 2-fluoro-6-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIQGBVFPVWBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a solution of methyl 2-fluoro-6-vinylbenzoate (31 g, 0.172 mol) in dry dichloromethane (300 mL) was bubbled O3 at −78° C. over a 30 minute period. Next, nitrogen gas was bubbled into the solution until it turned colorless. Dimethylsulfane (84.13 g, 1.36 mol) was added dropwise to the solution, which was subsequently warmed to RT and stirred for 2 hours. The mixture was then washed with water (30 mL) and extracted with DCM (3×300 mL). The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by column chromatography eluting with a gradient of EtOAc (10-100%) and PE to give the title compound (21 g, 67%). 1H NMR (400 MHz, CDCl3) δ ppm 10.01 (s, 1H), 7.65-7.63 (d, J=7.6 Hz, 1H), 7.56-7.53 (dd, J1=5.2 Hz, J2=8.0 Hz, 1H), 7.35-7.30 (t, J=8.4 Hz, 1H), 3.94 (s, 3H).
Quantity
31 g
Type
reactant
Reaction Step One
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
84.13 g
Type
reactant
Reaction Step Two
Yield
67%

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